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Compound Name: 5-Chloro-3-nitro-1H-indazole
CAS No.: 98083-46-6
Cat. No.: B11902292
- 7

Executive Summary

5-chloro-3-nitro-1H-indazole (CAS: 98083-46-6) is a disubstituted indazole derivative
characterized by a chlorine atom at the C5 position of the benzene ring and a nitro group at the
C3 position of the pyrazole ring. As a member of the nitroindazole family, it serves as a critical
intermediate in the synthesis of bioactive small molecules, particularly in the development of
kinase inhibitors, anti-parasitic agents (e.g., against Trypanosoma cruzi), and antimicrobial
compounds. Its dual-functionality allows for orthogonal derivatization: nucleophilic aromatic
substitution (

) or reduction at the nitro group, and cross-coupling reactions at the chloro-position.

Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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Parameter

Details

IUPAC Name

5-chloro-3-nitro-1H-indazole

CAS Registry Number

98083-46-6

Molecular Formula

SMILES

Clclcc2c(cnn2[O-])ccl (Note: Tautomer
dependent)

InChl Key

Unique identifier required for database

integration.[1][2]

Molecular Weight & Isotopic Distribution

The molecular weight is calculated based on the standard atomic weights of Carbon (12.011),
Hydrogen (1.008), Nitrogen (14.007), Oxygen (15.999), and Chlorine (35.45).

Mass Type Value ( g/mol) Significance
) Used for stoichiometry in bulk
Average Molecular Weight 197.58 )
synthesis.
Critical for High-Resolution
Monoisotopic Mass 196.9992 Mass Spectrometry (HRMS)

identification.

Structural Tautomerism

Indazoles exhibit prototropic tautomerism between the 1H- and 2H- forms.

e 1H-Indazole (Benzenoid): Thermodynamically preferred in the solid state and in non-polar

solvents.

e 2H-Indazole (Quinoid): Less stable but can be trapped via N-alkylation.

o Substituent Effect: The electron-withdrawing nitro group at C3 significantly increases the

acidity of the N-H proton (
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estimated < 10), stabilizing the anion and facilitating N-functionalization.

Physicochemical Properties

Property Value / Description Causality/Context

Yellow to pale-orange Characteristic of conjugated
Appearance ) ] ] ]

crystalline solid nitro-aromatic systems.

High intermolecular H-bonding
Melting Point Predicted: 210-220 °C (N-H---O) elevates lattice

energy.

Moderate lipophilicity; suitable

LogP (Calculated) ~2.15
for CNS drug scaffolds.
More acidic than unsubstituted
indazole (

pKa (NH) ~9.5 (Predicted)
13.8) due to the -I/-M effect of
the 3-nitro group.

- Low in water; Soluble in Requires polar aprotic solvents
Solubility o )
DMSO, DMF, EtOAc for efficient reaction.

Synthesis & Manufacturing Protocols

The synthesis of 5-chloro-3-nitroindazole presents a regioselectivity challenge. Direct nitration
of indazole typically occurs at C5. However, starting with 5-chloroindazole alters the
electrophilic substitution landscape.

Synthetic Pathway: Nitration of 5-Chloroindazole

To introduce the nitro group at C3 rather than C7 (the other open position on the benzene ring),
reaction conditions must be tuned to favor the pyrazole ring.

e Reagents: Fuming Nitric Acid (
) and Acetic Anhydride (

).
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e Mechanism: Formation of an N-nitro intermediate followed by a [1,5]-sigmatropic

rearrangement to C3.

o Selectivity: The C5-Cl blocks the most reactive benzene position. Acetic anhydride conditions

favor C3 substitution over C7.

Experimental Protocol (Standardized)

Dissolution: Dissolve 5-chloroindazole (1.0 eq) in Glacial Acetic Acid at room temperature.

Nitration: Dropwise addition of Fuming

(1.5 eq) while maintaining temperature < 20°C to prevent over-nitration.

Reaction: Stir at ambient temperature for 4—6 hours. Monitor via TLC (Mobile phase: 30%

EtOAc/Hexane).

Quenching: Pour reaction mixture into crushed ice/water. The product precipitates as a

yellow solid.

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary to

remove 7-nitro isomers.

Diagram: Synthesis & Reactivity Map
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Figure 1: Synthetic pathway illustrating the nitration mechanism and potential regiochemical

outcomes.
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Applications in Drug Discovery
Kinase Inhibition (Scaffold Hopping)

The indazole core is a bioisostere for the purine ring of ATP.

e Mechanism: The N1-H and N2 lone pair form hydrogen bonds with the "hinge region" of
kinase enzymes.

» 3-Position Utility: The nitro group can be reduced to an amine (

), providing a handle for amide coupling to extend into the solvent-exposed pocket or the
"gatekeeper" region.

Anti-Parasitic Activity

Nitro-heterocycles are privileged structures in treating neglected tropical diseases (Chagas
disease, Leishmaniasis).

» MOA: The nitro group functions as a "warhead," undergoing enzymatic reduction within the
parasite to form toxic radical species that damage DNA.

e SAR: The 5-chloro substituent enhances lipophilicity (LogP), improving cell membrane
permeability compared to the parent nitroindazole.

Analytical Characterization

To validate the identity of 5-chloro-3-nitroindazole, the following spectral signatures are
diagnostic:

« NMR (DMSO-
, 400 MH2z):
o 14.0+ ppm: Broad singlet (NH), confirms 1H-tautomer.

o 8.2-8.5 ppm: Deshielded aromatic protons due to the nitro group's electron-withdrawing
effect.

o Coupling: Look for meta-coupling (
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) between H4 and H6.

* IR Spectroscopy:

o &
: Strong asymmetric and symmetric
stretches.

o : N-H stretching vibration.
e Mass Spectrometry (ESI):
o [M+H]+: 198.0 m/z.

o Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one
Chlorine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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